1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic Acid, also known as Fmoc-L-Azetidine-2-carboxylic acid, is a compound with the molecular formula C19H17NO4 . It has a molecular weight of 323.3 g/mol . The compound is also known by other names such as 1-Fmoc-2-azetidinecarboxylic acid and Fmoc-L-azetidine-2-carboxylic acid .
Molecular Structure Analysis
The compound has a complex structure that includes a fluorenyl group, a methoxycarbonyl group, and an azetidine ring . The InChI string for the compound isInChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)
. Physical and Chemical Properties Analysis
The compound has a molecular weight of 323.3 g/mol . It has a XLogP3-AA value of 3, indicating its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It also has four rotatable bonds .科学的研究の応用
Understanding Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including 1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid, have significant implications in biorenewable chemical production. They are precursors for various industrial chemicals and play a crucial role in microbial fermentation processes. Their inhibitory effects on microbes, such as Escherichia coli and Saccharomyces cerevisiae, at concentrations below desired yields highlight the need for metabolic engineering strategies to enhance microbial robustness against such compounds. This understanding aids in the development of more efficient production methods for biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Novel Carboxylic Acid Bioisosteres in Drug Design
The pharmacophore significance of carboxylic acids in drug design is highlighted by their presence in about 450 drugs. This compound and its derivatives demonstrate the potential for novel bioisosteric applications in medicinal chemistry. These bioisosteres aim to overcome obstacles like toxicity, reduced metabolic stability, and limited passive diffusion across biological membranes. The development of novel carboxylic acid substitutes with improved pharmacological profiles showcases the ongoing innovation in overcoming the challenges of modern drug design (Horgan & O’ Sullivan, 2021).
Role in Biomass-Derived Levulinic Acid for Drug Synthesis
Levulinic acid (LEV), derived from biomass, showcases the versatility and potential of carboxylic acids like this compound in drug synthesis. LEV's utilization spans from direct drug synthesis to the formation of derivatives for more specific drug synthesis applications. This versatility not only reduces the cost of drug synthesis but also underscores the potential of carboxylic acids in medicinal applications, making them a focal point for future research in drug development (Zhang et al., 2021).
作用機序
Mode of Action
The Fmoc group can be removed under mildly basic conditions, allowing for further reactions to occur .
Biochemical Pathways
Given its structure and the presence of the fmoc group, it is likely involved in peptide synthesis or modification .
Pharmacokinetics
The compound’s physicochemical properties such as its density (14±01 g/cm³), boiling point (5433±430 °C at 760 mmHg), and water solubility (2937 mg/L at 25°C) can provide some insights into its potential bioavailability .
Result of Action
Compounds with fmoc groups are often used in the synthesis of peptides, suggesting that this compound may play a role in the synthesis or modification of proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-Fmoc-2-azetidinecarboxylic acid. For example, the Fmoc group can be removed under mildly basic conditions, which would affect the compound’s activity .
特性
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRZCDISGRVJCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403224 |
Source
|
Record name | Fmoc-L-Azetidine-2-carboxylicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136552-16-4, 184763-07-3 |
Source
|
Record name | Fmoc-L-Azetidine-2-carboxylicacid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50403224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。